4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a 3beta-sterol and a Delta(14) steroid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a hydride of a 5alpha-cholestane.
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a natural product found in Homo sapiens with data available.
4,4-Dimethylcholesta-8,14,24-trienol is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 64284-64-6
VCID: VC21152622
InChI: InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1
SMILES: CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Molecular Formula: C29H46O
Molecular Weight: 410.7 g/mol

4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol

CAS No.: 64284-64-6

Cat. No.: VC21152622

Molecular Formula: C29H46O

Molecular Weight: 410.7 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol - 64284-64-6

Specification

Description 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a 3beta-sterol and a Delta(14) steroid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a hydride of a 5alpha-cholestane.
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a natural product found in Homo sapiens with data available.
4,4-Dimethylcholesta-8,14,24-trienol is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 64284-64-6
Molecular Formula C29H46O
Molecular Weight 410.7 g/mol
IUPAC Name (3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1
Standard InChI Key LFQXEZVYNCBVDO-PBJLWWPKSA-N
Isomeric SMILES C[C@H](CCC=C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C
SMILES CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Canonical SMILES CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

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